molecular formula C19H22O6 B1194919 Hallactone A

Hallactone A

Cat. No. B1194919
M. Wt: 346.4 g/mol
InChI Key: WXJASYTWXBVSQZ-UOMNFSLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hallactone A is an organooxygen compound and an organic heterotricyclic compound.

Scientific Research Applications

Drug Delivery and Sustained Release

Halloysite nanotubes (HNTs) have been widely studied for their potential in improving drug delivery methods. Studies have shown that HNTs, when used as nanocontainers, can enhance the structural integrity of various materials and offer sustained release of antibacterial agents. For instance, HNTs loaded with various antibacterial agents showed a pattern of sustained release, maintaining the ability to inhibit bacterial growth for extended periods. This characteristic makes HNTs a promising candidate for medical applications such as sutures and surgical dressings, without compromising the material properties (Patel et al., 2015).

Nanofiber Technology for Active Packaging

In the realm of active food packaging, HNTs have been used to develop chitosan/polycaprolactone electrospun nanofibers containing chlorogenic acid-loaded halloysite nanotubes. These nanofibers demonstrated improved thermal stability, hydrophilic surface, and enhanced water vapor barrier properties, making them suitable for long-term food preservation (Zou et al., 2020).

Enhancing Polymer Properties

HNTs have also been utilized to enhance the properties of polymers. For example, surface functionalization of HNTs with aminopropyltriethoxysilane was shown to influence the polymerization procedure and thermal properties of poly(ε-caprolactone), indicating the potential of HNTs in modifying polymer characteristics for various industrial applications (Terzopoulou et al., 2018).

Tissue Engineering and Biomedical Applications

HNTs have been explored for their potential in tissue engineering and biomedical applications. Studies have demonstrated the viability of HNTs in developing guided tissue regeneration/guided bone regeneration membranes with sustained drug delivery. The incorporation of drug-loaded halloysite clay nanotubes into poly(caprolactone)/gelatin microfibers has shown promising results in providing antimicrobial protection and enhancing mechanical properties, indicating the potential of HNTs for clinical applications (Xue et al., 2015).

properties

Product Name

Hallactone A

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,2R,4S,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione

InChI

InChI=1S/C19H22O6/c1-7(2)12-8-5-10-14-18(3,9(8)6-11(20)24-12)16-13(25-16)15(21)19(14,4)17(22)23-10/h6-7,10,13-16,21H,5H2,1-4H3/t10-,13+,14-,15+,16+,18-,19-/m1/s1

InChI Key

WXJASYTWXBVSQZ-UOMNFSLCSA-N

Isomeric SMILES

CC(C)C1=C2C[C@@H]3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C

Canonical SMILES

CC(C)C1=C2CC3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C

synonyms

hallactone A
hallolactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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